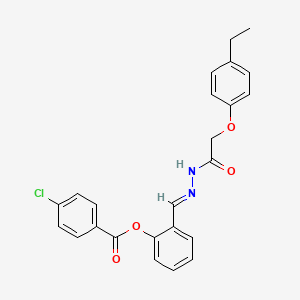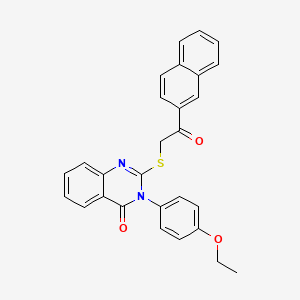
3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one: belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with an ethoxyphenyl group and a naphthalen-2-yl moiety. The compound’s systematic name reflects its substituents and ring fusion pattern.
準備方法
Synthetic Routes:
Condensation Reaction:
Industrial Production:
化学反応の分析
EQTQ undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrazine hydrate or sodium borohydride yields the corresponding hydroquinazolinone.
Substitution: Nucleophilic substitution reactions occur at the ethoxyphenyl group.
Major Products: The primary product is EQTQ itself, but derivatives with modified substituents are also possible.
科学的研究の応用
EQTQ finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinazolinone scaffold, which interacts with kinases and other cellular targets.
Biology: EQTQ may inhibit specific enzymes involved in cell proliferation or apoptosis.
Industry: It could serve as a precursor for novel materials or dyes.
作用機序
- EQTQ’s mechanism of action likely involves interactions with protein kinases, affecting cell signaling pathways.
- Further studies are needed to elucidate specific targets and downstream effects.
類似化合物との比較
- EQTQ’s unique features lie in its ethoxyphenyl and naphthalen-2-yl substituents.
- Similar compounds include other quinazolinones, such as gefitinib and erlotinib, used in cancer therapy.
特性
CAS番号 |
618432-30-7 |
|---|---|
分子式 |
C28H22N2O3S |
分子量 |
466.6 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanylquinazolin-4-one |
InChI |
InChI=1S/C28H22N2O3S/c1-2-33-23-15-13-22(14-16-23)30-27(32)24-9-5-6-10-25(24)29-28(30)34-18-26(31)21-12-11-19-7-3-4-8-20(19)17-21/h3-17H,2,18H2,1H3 |
InChIキー |
SMKTUJVWYJZSMV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)
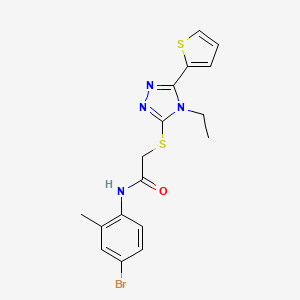
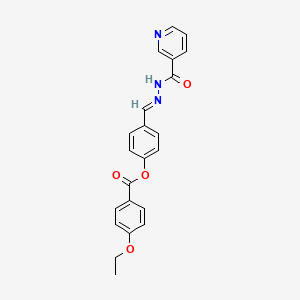
![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)
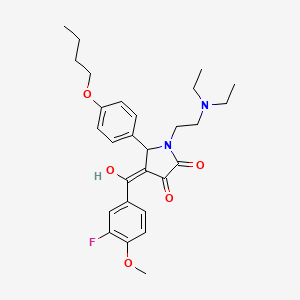
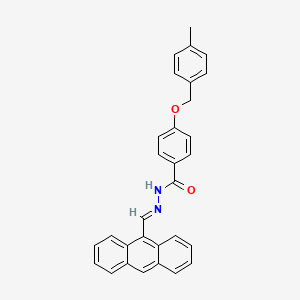
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016878.png)
![N-(4-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12016882.png)
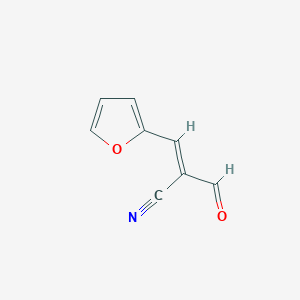
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)
